molecular formula C12H10N4S B039200 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine CAS No. 113246-86-9

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B039200
CAS No.: 113246-86-9
M. Wt: 242.3 g/mol
InChI Key: HKYLLTSMUHTLBT-UHFFFAOYSA-N
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Description

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H10N4S and a molecular weight of 242.3 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a hydrazino group at the 4-position and a phenyl group at the 5-position. It is commonly used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted thieno[2,3-d]pyrimidines .

Scientific Research Applications

4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the hydrazino group at the 4-position and the phenyl group at the 5-position allows for distinct interactions with molecular targets and enables the compound to participate in a variety of chemical reactions .

Properties

IUPAC Name

(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-16-11-10-9(8-4-2-1-3-5-8)6-17-12(10)15-7-14-11/h1-7H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYLLTSMUHTLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352818
Record name 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113246-86-9
Record name 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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